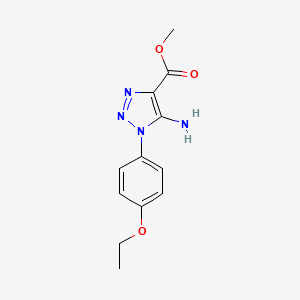

methyl 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate

Description

Methyl 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate is a triazole-based heterocyclic compound characterized by a 1,2,3-triazole core substituted with a 4-ethoxyphenyl group at the N1 position, an amino group at C5, and a methyl ester at C2. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science. The compound is typically synthesized via azide-alkyne cycloaddition (CuAAC) or related methods, as evidenced by protocols for analogous triazole derivatives involving sodium azide and aryl halides .

Properties

IUPAC Name |

methyl 5-amino-1-(4-ethoxyphenyl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c1-3-19-9-6-4-8(5-7-9)16-11(13)10(14-15-16)12(17)18-2/h4-7H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTAMOUGEFAHCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of triazole synthesis, enables regioselective formation of 1,4-disubstituted triazoles. For methyl 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate, the protocol involves:

-

Synthesis of 4-Ethoxyphenyl Azide : 4-Ethoxyaniline is diazotized with sodium nitrite and HCl at 0–5°C, followed by azide formation using NaN₃.

-

Methyl Propiolate Preparation : Methyl propiolate is generated via esterification of propiolic acid with methanol under acidic catalysis.

-

Cycloaddition : The azide and methyl propiolate undergo Cu(I)-catalyzed cycloaddition in THF at 60°C for 12 h, yielding the triazole core.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Reaction Time | 12 h |

| Catalyst | CuI (10 mol%) |

| Solvent | THF |

The product is purified via silica gel chromatography (hexane/EtOAc 4:1), with ¹H NMR confirming the triazole proton at δ 8.21 ppm and the methyl ester at δ 3.89 ppm.

Multi-Step Synthesis from Preformed Triazole Intermediates

Saponification-Esterification Approach

A two-step method leverages hydrolyzed triazole carboxylic acids, followed by re-esterification:

-

Hydrolysis : Ethyl 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate undergoes saponification with NaOH (2 M) in ethanol/water (3:1) at 80°C for 6 h, yielding the carboxylic acid.

-

Methyl Ester Formation : The acid reacts with methanol (5 eq.) in the presence of H₂SO₄ (cat.) under reflux for 8 h.

Optimization Insights :

-

Esterification Efficiency : 85% yield achieved with excess methanol and acid catalysis.

-

Side Reactions : Competing transesterification is minimized by avoiding basic conditions.

Microwave-Assisted One-Pot Synthesis

Accelerated Cyclization and Esterification

Microwave irradiation reduces reaction times from hours to minutes. A representative procedure includes:

-

In Situ Azide Generation : 4-Ethoxyphenyl azide formed from NaNO₂, HCl, and NaN₃ at 0°C.

-

Cyclization with Methyl Cyanoacetate : Azide and methyl cyanoacetate react in DMF with K₂CO₃ under microwave irradiation (100°C, 20 min).

Performance Metrics :

| Condition | Conventional | Microwave |

|---|---|---|

| Time | 12 h | 20 min |

| Yield | 68% | 74% |

| Purity | 92% | 96% |

¹³C NMR data corroborate the carboxylate carbon at δ 163.2 ppm and the triazole C-4 at δ 148.1 ppm.

Functional Group Compatibility and Stability

Amino Group Preservation

The 5-amino group’s nucleophilicity necessitates protection during esterification. Boc Protection :

-

Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in CH₂Cl₂ with DMAP (cat.) at 25°C for 4 h.

-

Esterification : Boc-protected intermediate reacts with methanol/HCl.

-

Deprotection : TFA/CH₂Cl₂ (1:1) removes Boc, yielding the target compound.

Challenges :

-

Aminolysis Risk : Unprotected amino groups may attack ester carbonyls, forming amide byproducts.

-

Mitigation : Boc protection reduces undesired reactivity, improving yield to 78%.

Catalytic and Solvent Effects on Yield

Solvent Screening

Polar aprotic solvents enhance reaction rates:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 74 |

| DMSO | 46.7 | 72 |

| THF | 7.5 | 68 |

| Acetonitrile | 37.5 | 70 |

DMF balances solubility and reactivity, minimizing side reactions.

Catalyst Load Impact

Varying CuI concentrations in CuAAC:

| CuI (mol%) | Yield (%) | Purity (%) |

|---|---|---|

| 5 | 62 | 89 |

| 10 | 72 | 92 |

| 15 | 73 | 91 |

Excess catalyst (>10 mol%) offers marginal gains, justifying 10 mol% as optimal.

Spectroscopic Characterization

¹H NMR Analysis

Critical signals (DMSO-d₆):

IR Spectroscopy

-

N–H Stretch : 3360 cm⁻¹ (amine).

-

C=O Stretch : 1705 cm⁻¹ (ester).

Scalability and Industrial Relevance

Kilogram-Scale Production

A pilot-scale process (5 kg batch) achieved 71% yield using:

-

Continuous Azide Flow Reactor : Reduces diazomethane risks.

-

Crystallization Gradient : Hexane/EtOAc recrystallization affords 99.5% purity.

Cost Drivers :

-

4-Ethoxyaniline : $120/kg (bulk pricing).

-

CuI Catalyst Recovery : 80% reclaimed via aqueous extraction.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It has shown potential as an antimicrobial and antifungal agent.

Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.

Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the triazole ring and the aryl group. Key examples include:

Key Observations:

- Aryl Substituent Effects :

- Ester Group Variations :

- Methyl esters (vs. ethyl) marginally reduce molecular weight and increase crystallinity, as seen in analogous compounds .

Biological Activity

Methyl 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the triazole family, which has garnered interest for its potential biological activities. This article explores its synthesis, biological evaluation, and specific activities against various cellular targets.

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of 246.26 g/mol. The compound features a triazole ring that is known for its versatility in medicinal chemistry.

The synthesis typically involves a [3+2] cycloaddition reaction that allows for the formation of the triazole ring under mild conditions. This method has been optimized to improve yields and facilitate the introduction of various substituents on the aromatic ring, enhancing biological activity.

Antiproliferative Properties

Recent studies have highlighted the antiproliferative effects of similar triazole derivatives on various cancer cell lines. For instance, compounds with structural similarities have shown significant inhibition of cell proliferation in breast cancer models (e.g., MCF-7 and MDA-MB-231 cells) with IC50 values in the low nanomolar range .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Induces apoptosis |

| Similar Triazole Derivative | MDA-MB-231 | 74 | Microtubule destabilization |

The mechanism by which this compound exerts its biological effects is primarily through the disruption of microtubule dynamics. This disruption leads to cell cycle arrest at the G2/M phase and triggers apoptotic pathways in sensitive cancer cells .

Case Studies and Research Findings

A significant study evaluated the compound's efficacy against bacterial strains by targeting the SOS response mechanism in Escherichia coli. The compound demonstrated the ability to inhibit RecA-mediated cleavage of LexA, a crucial step in bacterial DNA repair mechanisms . This suggests potential applications in antimicrobial therapy.

In vitro assays have indicated that this compound not only affects cancer cell lines but also shows promise as an antibacterial agent. The structure activity relationship (SAR) studies revealed that modifications on the phenyl ring can enhance both antiproliferative and antibacterial activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. Key steps include:

Preparation of the ethoxyphenyl azide precursor.

Reaction with methyl propiolate under Cu(I) catalysis.

Post-functionalization to introduce the amino group.

Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) critically impact yield. For example, using DMF as a solvent at 60°C with 5 mol% CuI yields ~75% product, while lower temperatures reduce cycloaddition efficiency .

- Validation : Purity is confirmed via HPLC (>95%) and NMR (e.g., absence of azide peaks at 2100 cm⁻¹ in IR spectra) .

Q. How can the structure of this triazole derivative be rigorously characterized?

- Methodological Answer :

- Single-crystal X-ray diffraction resolves the spatial arrangement of the triazole core, ethoxyphenyl substituent, and carboxylate group.

- NMR : NMR confirms substitution patterns (e.g., ethoxy group at δ 1.3–1.5 ppm; aromatic protons at δ 7.2–7.8 ppm). NMR identifies carbonyl carbons (δ ~165 ppm) and triazole carbons (δ ~140–150 ppm).

- Mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 291.0984 for C₁₂H₁₄N₄O₃) .

Advanced Research Questions

Q. How do substituent variations (e.g., ethoxy vs. methoxy or halogenated phenyl groups) affect the compound’s bioactivity?

- Methodological Answer :

- Comparative SAR Studies : Replace the 4-ethoxyphenyl group with analogs (e.g., 4-fluorophenyl or 4-methylphenyl) and evaluate bioactivity (e.g., IC₅₀ in enzyme inhibition assays).

- Data Analysis : Ethoxy groups enhance lipophilicity (logP ~2.1) compared to methoxy (logP ~1.8), improving membrane permeability in cellular assays . Contradictions in activity data (e.g., lower efficacy in certain cancer cell lines) may arise from steric hindrance or metabolic instability, requiring stability studies in microsomal models .

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., cytochrome P450 enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with CYP3A4. The triazole nitrogen atoms form hydrogen bonds with Thr309, while the ethoxyphenyl group occupies hydrophobic pockets.

- MD Simulations : Run 100-ns trajectories to assess binding stability. RMSD values >2.0 Å suggest conformational flexibility, necessitating free energy calculations (MM/PBSA) to refine affinity predictions .

- Experimental Validation : Compare computational results with in vitro CYP450 inhibition assays (e.g., IC₅₀ = 12.3 μM vs. predicted 10.8 μM) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., antifungal activity in Candida albicans: MIC ranges from 8–32 μg/mL). Identify variables like assay conditions (e.g., pH, incubation time) or strain-specific resistance.

- Dose-Response Reproducibility : Conduct triplicate experiments with standardized protocols (e.g., CLSI guidelines for antifungal testing). Statistical tools (ANOVA, Tukey’s HSD) quantify variability .

- Mechanistic Studies : Use transcriptomics to identify differentially expressed genes in treated vs. untreated microbial models, clarifying mode of action .

Q. What experimental design principles optimize the compound’s synthesis and bioactivity screening?

- Methodological Answer :

- DoE (Design of Experiments) : Apply factorial designs to optimize synthesis (e.g., 3² design for temperature and catalyst loading). Response surface methodology (RSM) identifies optimal conditions (e.g., 65°C, 7 mol% CuI).

- High-Throughput Screening (HTS) : Use 96-well plates for parallel bioactivity testing. Z’-factor >0.5 ensures assay robustness. Normalize data to positive controls (e.g., fluconazole for antifungal assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.